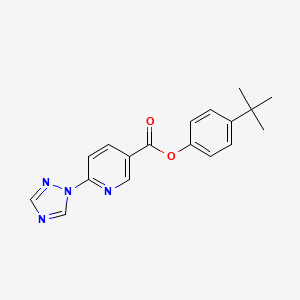

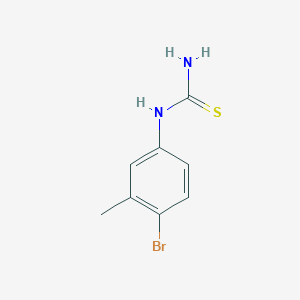

4-(tert-butyl)phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate

カタログ番号 B2370120

CAS番号:

400079-30-3

分子量: 322.368

InChIキー: TYJSVGCAPRTPOT-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of phenylboronic acid and triazole . Phenylboronic acids are often used in organic synthesis, particularly in Suzuki reactions . Triazoles are a class of organic compounds that have been used in medicinal chemistry due to their diverse biological activities .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds have been synthesized through various methods. For instance, a series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine derivatives were designed and synthesized .科学的研究の応用

Synthesis and Biological Activity

- A series of novel compounds including 5-aryl-1-(aryloxyacetyl)-3-(tert-butyl or phenyl)-4-(1H-1,2,4-triazol-1-yl)-4,5-dihydropyrazoles were synthesized, displaying moderate to excellent fungicidal activity (H. Mao, Hong Song, De-Qing Shi, 2013).

- Another synthesis of novel compounds with similar structures showed moderate to good fungicidal activities, particularly against Fusarium oxysporum (H. Mao, Hong Song, De-Qing Shi, 2012).

Structural Features and Bioactivity

- Research into derivatives of 1,2,4-triazole revealed a broad spectrum of biological activity including antiviral, anti-inflammatory, and antimicrobial activities, with low toxicity making these derivatives promising for further research (I. I. Aksyonova-Seliuk, O. Panasenko, E. G. Knysh, 2018).

Catalytic and Pharmaceutical Applications

- Palladium(II) complexes with triazole-based N-heterocyclic carbene ligands were synthesized, showing promising performance in Suzuki–Miyaura cross-coupling reactions (J. Turek, I. Panov, M. Semler, et al., 2014).

- A study revealed good antitumor activity of a synthesized compound against the Hela cell line (叶姣, 谢选青, 李康明, et al., 2015).

Antifungal Inhibitor Discovery

- In silico studies, including pharmacophore modeling and molecular docking, were performed on a series of 2-((1H-1,2,4-triazol-1-yl)methyl) derivatives as antifungal agents, showing significant potential against phytopathogenic fungi (Mohamed E. I. Badawy and Saad R. El-Zemity, 2020).

Antimicrobial and Antitubercular Activities

- Synthesis and pharmacological study of thiazolidinones and Mannich bases of 4-Amino-3-mercapto-5-pyridin-3′-yl-[1,2,4]-triazole showed antimicrobial and antitubercular activities (T. K. Dave, D. H. Purohit, J. Akbari, H. Joshi, 2007).

将来の方向性

特性

IUPAC Name |

(4-tert-butylphenyl) 6-(1,2,4-triazol-1-yl)pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c1-18(2,3)14-5-7-15(8-6-14)24-17(23)13-4-9-16(20-10-13)22-12-19-11-21-22/h4-12H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYJSVGCAPRTPOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC(=O)C2=CN=C(C=C2)N3C=NC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24820092 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(tert-butyl)phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![2,5-Dimethylpyrazolo[1,5-c]pyrimidin-7-amine](/img/structure/B2370039.png)

![2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-propylacetamide](/img/structure/B2370042.png)

![N'-[(2Z)-3-(1H-benzimidazol-2-yl)-6-methoxy-2H-chromen-2-ylidene]benzohydrazide](/img/structure/B2370044.png)

![2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2370049.png)

![7-methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2370052.png)

![2-[3-(Triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2370054.png)

![Methyl 4-[(dimethylsulfamoyl)methyl]benzoate](/img/structure/B2370056.png)

![2,2,2-trifluoro-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]acetamide](/img/structure/B2370060.png)